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Executive Summary: Berlinite (AIPOa4) is a phosphate mineral that is isostructural with a-quartz,
exhibiting a framework of alternating AlO4 and POa tetrahedra. This structural arrangement
gives rise to important properties, notably piezoelectricity. This document provides a
comprehensive technical overview of the crystalline structure of berlinite, including its low-
temperature (o) and high-temperature (3) phases. Detailed crystallographic data are presented
in tabular format, and standard experimental protocols for its synthesis and characterization,
such as hydrothermal synthesis and X-ray diffraction, are described. Visualizations of the
crystal connectivity and experimental workflows are provided to aid in understanding the
material's structure and analysis.

Introduction

Berlinite is an aluminum phosphate mineral with the chemical formula AIPOa.[1] It is most
recognized for being a structural analogue of quartz (SiO2).[1][2] In the berlinite structure,
silicon atoms of the quartz framework are replaced by alternating aluminum and phosphorus
atoms.[3] This substitution of a tetravalent cation (Si4*) with trivalent (Al3*) and pentavalent
(P>*) cations maintains charge neutrality and the overall tetrahedral framework.

This structural similarity means that berlinite, like quartz, exists in low-temperature (a) and
high-temperature () polymorphs.[1][4] The a-berlinite phase possesses a non-
centrosymmetric crystal structure, which is a prerequisite for piezoelectricity. This property,
combined with its thermal stability, makes berlinite a material of significant interest for
applications in electronic devices such as sensors and surface acoustic wave (SAW) filters.
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This guide details the crystallographic features of berlinite and the experimental methods used
for its characterization.

Crystallographic Structure

The crystal structure of berlinite is defined by a three-dimensional framework of corner-sharing
AlO4 and POa tetrahedra. The ordered arrangement of Al and P atoms results in a doubling of
the unit cell's c-axis compared to that of quartz.[2][4][5]

o-Berlinite (Low-Temperature Phase)

The stable form of berlinite at ambient conditions is a-berlinite. It belongs to the trigonal crystal
system and possesses a chiral structure.[1][4]

o Crystal System: Trigonal[1][2]
e Space Group: P3121 or P3221[1][3][4]
e Point Group: 32[6]

Detailed crystallographic and stereochemical data for a-berlinite are summarized in the tables
below.

B-Berlinite (High-Temperature Phase)

Upon heating, a-berlinite undergoes a reversible, displacive phase transition to B-berlinite. This
high-temperature phase has a more symmetric hexagonal crystal structure.

e Crystal System: Hexagonal

e Space Group: P6422 or P6222[7]

The a-f8 Phase Transition

The transformation from the a to the 3 phase occurs at approximately 583-586 °C.[7][8][9] This
first-order transition involves the cooperative rotation of the AlO4 and POa tetrahedra around
the two-fold axes, leading to a higher symmetry structure.[7] The atomic positions shift steadily
with increasing temperature until an abrupt change occurs near the transition point.[8][10]
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Data Presentation

Quantitative structural data for a-berlinite, derived from single-crystal X-ray diffraction studies,
are compiled below for easy reference.

Table 1: Crystallographic Data for a-Berlinite at Ambient Conditions

Parameter Value Reference
Crystal System Trigonal [1][2]
Space Group P3121 [31[6]

Unit Cell Parameter, a (A) 4.9458(10) [3][6]

Unit Cell Parameter, ¢ (A) 10.9526(20) [3][6]

Unit Cell Volume (A3) 232.0 [3]

Formula Units (Z) 3 [1][4]
Calculated Density (g/cm3) 2.618 [6]

Table 2: Selected Interatomic Distances and Bond Angles for a-Berlinite

Bond/Angle Value Reference
Average Distance (A) 1.734 [3]
Average Distance (A) 1.526 [3]
O-Al-O Bond Angles (°) 107.29 - 111.72 [3]
O-P-O Bond Angles (°) 108.20 — 109.83 [3]
Al-O-P Bridging Angle (°) 142.26 — 142.62 [3]

Experimental Protocols

The synthesis and structural elucidation of berlinite rely on several key experimental
techniques.
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Hydrothermal Synthesis

High-quality single crystals of berlinite are most commonly grown using the hydrothermal

method.[11] This technique is suitable for materials that have low solubility in water at ambient

pressure but are soluble in a solvent at elevated temperature and pressure.

o Methodology:

Precursors: A nutrient material (e.g., small, pre-synthesized AIPOa crystals) and oriented

seed crystals are used.

Solvent: Unlike quartz, which is grown from a basic solution, berlinite is typically grown
from an acidic medium, most commonly phosphoric acid (HsPOa4).[5] Hydrochloric acid
(HCI) has also been explored as a medium.[12]

Apparatus: The process is conducted in a sealed pressure vessel, known as an autoclave,
often with a corrosion-resistant liner (e.qg., silver or platinum).

Conditions: Berlinite exhibits retrograde solubility in HsPOa4, meaning it becomes less
soluble as the temperature increases.[5] Therefore, the autoclave is set up with the
nutrient in the cooler region (e.g., bottom) and the seed crystals in the hotter region (e.g.,
top). A typical temperature range is 250-300 °C.

Growth: A temperature gradient is established, causing the nutrient to dissolve in the
cooler zone. Convection transports the saturated solution to the hotter zone, where it
becomes supersaturated, leading to deposition and crystal growth on the seeds. The
system is heated slowly and held at the target temperature for a period ranging from days
to weeks.[13][14]

X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure, lattice parameters, and

atomic positions of berlinite.

» Methodology (Single-Crystal XRD):

o Sample Preparation: A small, high-quality single crystal (typically < 0.5 mm) is mounted on

a goniometer head.
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o Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A
monochromatic X-ray beam (e.g., Mo Ka, A = 0.71073 A) is directed at the crystal. The
crystal is rotated through various orientations, and the diffraction pattern (intensities and
positions of Bragg reflections) is recorded on a detector.

o Structure Solution & Refinement: The collected data are used to determine the unit cell
and space group.[3] The atomic positions are determined from the reflection intensities
using computational methods (e.g., Patterson or direct methods). The structural model is
then refined using a least-squares algorithm, which minimizes the difference between
observed and calculated structure factors to yield precise atomic coordinates, bond
lengths, and angles.[3][7] Twinning, such as that corresponding to the Dauphiné law in
quartz, may need to be accounted for during refinement.[3]

o Methodology (Powder XRD):

o Sample Preparation: A polycrystalline sample is finely ground to a homogeneous powder
to ensure random crystallite orientation.

o Data Collection: The powder is packed into a sample holder and analyzed in a powder
diffractometer. The instrument scans a range of 20 angles, recording the intensity of the
diffracted X-rays.

o Analysis: The resulting diffraction pattern is a plot of intensity versus 20. It serves as a
fingerprint for phase identification by comparison with standard patterns from databases
like the Powder Diffraction File (PDF).[15][16] The pattern can also be used for Rietveld
refinement to determine lattice parameters and other structural details.[17]

Mandatory Visualizations

The following diagrams illustrate key structural relationships and experimental workflows for
berlinite.
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Caption: Logical diagram of the corner-sharing AlO4 and POa tetrahedra via a bridging oxygen
atom in the berlinite framework.
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Caption: Experimental workflow for the hydrothermal synthesis of berlinite single crystals.
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Caption: Experimental workflow for the structural analysis of a berlinite single crystal using X-
ray diffraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b147824#crystalline-structure-of-berlinite-aluminum-phosphate
https://www.benchchem.com/product/b147824#crystalline-structure-of-berlinite-aluminum-phosphate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b147824?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

